Elemicin

Catalog No.
S573772
CAS No.
487-11-6
M.F
C12H16O3
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Elemicin

CAS Number

487-11-6

Product Name

Elemicin

IUPAC Name

1,2,3-trimethoxy-5-prop-2-enylbenzene

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5,7-8H,1,6H2,2-4H3

InChI Key

BPLQKQKXWHCZSS-UHFFFAOYSA-N

SMILES

Array

solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Synonyms

1,2,3-Trimethoxy-5-(2-propen-1-yl)-benzene; 5-Allyl-1,2,3-trimethoxybenzene; 1-(3,4,5-Trimethoxyphenyl)-2-propene

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC=C

The exact mass of the compound Elemicin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16704. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. It belongs to the ontological category of olefinic compound in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

Elemicin (CAS: 487-11-6) is a naturally occurring phenylpropene characterized by a fully etherified 3,4,5-trimethoxy aromatic ring and an allyl side chain[1]. Widely utilized as a high-value precursor in organic synthesis, it is the primary starting material for the production of 3,4,5-trimethoxyphenyl derivatives and proto-alkaloids [2]. Its fully protected phenolic oxygen atoms provide distinct processability advantages over free-phenol analogs, while its specific substitution pattern directs downstream reactivity differently than methylenedioxy-containing alkenylbenzenes [1]. Furthermore, elemicin possesses a distinct toxicological and metabolic profile, making it a critical compound for both pharmaceutical intermediate synthesis and agricultural formulation research[3].

Substituting elemicin with close in-class analogs such as myristicin, safrole, or eugenol drastically alters downstream synthesis outcomes and toxicological profiles [1]. In precursor applications, myristicin yields methylenedioxy-functionalized intermediates, whereas elemicin exclusively yields 3,4,5-trimethoxy-functionalized intermediates upon oxidative cleavage [2]. Furthermore, unlike eugenol, which contains an unprotected hydroxyl group that complicates direct side-chain oxidations and requires additional protection steps, elemicin’s trimethoxy ring is chemically stable under standard cleavage conditions [1]. Toxicologically, elemicin exhibits a distinctly lower priority for risk management compared to methyleugenol and estragole, preventing direct interchangeability in consumer or agricultural formulations [3].

Downstream Alkaloid Target Specificity (Elemicin vs. Myristicin)

Elemicin and myristicin undergo similar oxidative cleavage and reductive amination pathways, but their distinct ring substitutions dictate entirely different product classes [1]. Elemicin exclusively yields 3,4,5-trimethoxyamphetamine (TMA) and mescaline precursors, whereas myristicin yields 3-methoxy-4,5-methylenedioxyamphetamine (MMDA) precursors [2].

Evidence DimensionTarget product of oxidative cleavage and reductive amination
Target Compound DataYields 3,4,5-trimethoxy-functionalized intermediates
Comparator Or BaselineMyristicin yields 3-methoxy-4,5-methylenedioxy-functionalized intermediates
Quantified DifferenceAbsolute structural divergence (trimethoxy vs. methylenedioxy)
ConditionsOxidative cleavage followed by reductive amination

Buyers synthesizing mescaline-type 3,4,5-trimethoxy architectures must procure elemicin, as myristicin cannot yield the required trimethoxy core.

Aromatic Ring Stability During Side-Chain Oxidation (Elemicin vs. Eugenol)

During the synthesis of phenylacetaldehyde derivatives, the free phenolic hydroxyl group of eugenol renders the aromatic ring susceptible to unwanted side reactions, such as over-oxidation or halogenation [1]. In contrast, elemicin features a fully etherified 3,4,5-trimethoxy ring, which remains stable during direct cleavage of the allyl side chain [1].

Evidence DimensionSusceptibility to unwanted aromatic ring reactions during side-chain modification
Target Compound DataFully etherified (trimethoxy) ring allows selective allyl cleavage without protection
Comparator Or BaselineEugenol contains a free phenol group, requiring protection to prevent side reactions
Quantified DifferenceElimination of protection/deprotection steps
ConditionsOxidative cleavage (e.g., to 3,4,5-trimethoxyphenylacetaldehyde)

Elemicin eliminates the need for additional protection and deprotection steps of the phenolic hydroxyl group during precursor synthesis, streamlining manufacturability.

Toxicological Profile and Genotoxic Risk (Elemicin vs. Methyleugenol)

Physiologically based kinetic (PBK) modeling and in vitro assays demonstrate that elemicin poses a significantly lower genotoxic risk compared to structurally related alkenylbenzenes like methyleugenol and estragole [1]. Elemicin requires high concentrations (≥100 µM) to induce a weak micronucleus response in V79 cells, whereas methyleugenol is classified as a genotoxic carcinogen with higher bioactivation rates[2].

Evidence DimensionPriority for risk management based on genotoxicity and 1'-sulfoxymetabolite formation
Target Compound DataLower priority for risk management; requires ≥100 µM for weak micronucleus response
Comparator Or BaselineMethyleugenol is a known genotoxic carcinogen with higher bioactivation
Quantified Difference<3.8-fold difference in rat vs human bioactivation, overall lower genotoxic risk than methyleugenol
ConditionsPhysiologically based kinetic (PBK) modeling and in vitro V79 cell assays

For formulation in agricultural or consumer products, elemicin offers a more favorable regulatory and safety profile than methyleugenol.

Agrochemical Performance and Antifungal Efficacy (Pure Elemicin vs. Crude Extracts)

While crude essential oils containing elemicin exhibit antimicrobial properties, isolated elemicin demonstrates potent, quantifiable efficacy [1]. Pure elemicin exhibits a Minimum Inhibitory Concentration (MIC) of 31.25 μg/mL against key pathogens such as E. coli and P. aeruginosa, and achieves 100% mycelium growth inhibition of agronomic fungi at 0.4 mg/mL [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) and mycelial growth inhibition
Target Compound DataMIC of 31.25 μg/mL against E. coli; 100% mycelium growth inhibition at 0.4 mg/mL
Comparator Or BaselineCrude extracts require higher concentrations for equivalent efficacy
Quantified DifferencePurified elemicin drives the primary fungicidal and allelopathic activity
ConditionsIn vitro assays against agronomic fungi and bacteria

Procuring pure elemicin allows for precise, highly active dosing in biopesticide and antifungal research, avoiding the variability of crude extracts.

Synthesis of 3,4,5-Trimethoxy Phenethylamines

Elemicin is the optimal starting material for synthesizing mescaline analogs and TMA, utilizing oxidative cleavage to yield the critical 3,4,5-trimethoxyphenylacetaldehyde intermediate [1].

Biopesticide and Antifungal Formulation

Due to its strong allelopathic effects and high fungicidal activity (MIC ~31.25 μg/mL for certain strains), pure elemicin is prioritized over crude extracts for developing targeted agricultural treatments [2].

Flavor and Fragrance Profiling

As a key constituent of nutmeg and elemi oils, elemicin is procured as an analytical standard and formulation ingredient, offering a safer toxicological profile compared to restricted alkenylbenzenes like methyleugenol [3].

Physical Description

Colourless to pale straw coloured viscous liquid; Spice with floral notes

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

208.109944368 Da

Monoisotopic Mass

208.109944368 Da

Boiling Point

152.00 to 156.00 °C. @ 17.00 mm Hg

Heavy Atom Count

15

Density

1.058-1.070

UNII

HSZ191AKAN

Other CAS

487-11-6

Wikipedia

Elemicin

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023

Role of Metabolic Activation in Elemicin-Induced Cellular Toxicity

Yi-Kun Wang, Xiao-Nan Yang, Xu Zhu, Xue-Rong Xiao, Xiu-Wei Yang, Hong-Bo Qin, Frank J Gonzalez, Fei Li
PMID: 31271289   DOI: 10.1021/acs.jafc.9b02137

Abstract

Elemicin, an alkenylbenzene constituent of natural oils of several plant species, is widely distributed in food, dietary supplements, and medicinal plants. 1'-Hydroxylation is known to cause metabolic activation of alkenylbenzenes leading to their potential toxicity. The aim of this study was to explore the relationship between elemicin metabolism and its toxicity through comparing the metabolic maps between elemicin and 1'-hydroxyelemicin. Elemicin was transformed into a reactive metabolite of 1'-hydroxyelemicin, which was subsequently conjugated with cysteine (Cys) and
-acetylcysteine (NAC). Administration of NAC could significantly ameliorate the elemicin- and 1'-hydroxyelemicin-induced cytotoxicity of HepG2 cells, while depletion of Cys with diethyl maleate (DEM) increased cytotoxicity. Recombinant human CYP screening and CYP inhibition experiments revealed that multiple CYPs, notably CYP1A1, CYP1A2, and CYP3A4, were responsible for the metabolic activation of elemicin. This study revealed that metabolic activation plays a critical role in elemicin cytotoxicity.


Chemical Composition and Bioactivity of Essential Oil of Atalantia guillauminii against Three Species Stored Product Insects

Kai Yang, Chun-Xue You, Cheng-Fang Wang, Ning Lei, Shan-Shan Guo, Zhu-Feng Geng, Shu-Shan Du, Ping Ma, Zhi-Wei Deng
PMID: 26369599   DOI: 10.5650/jos.ess15135

Abstract

The toxic and repellent activities of the essential oil extracted from the leaves of Atalantia guillauminii Swingle were evaluated against three stored product insects, red flour beetles (Tribolium castaneum), cigarette beetles (Lasioderma serricorne) and booklice (Liposcelis bostrychophila). The essential oil obtained by hydrodistillation was investigated by GC-MS. The main constituents of the essential oil were β-thujene (27.18%), elemicin (15.03%), eudesma-3, 7(11)-diene (9.64%), followed by (-)-4-terpeniol (6.70%) and spathulenol (5.25%). The crude oil showed remarkable contact toxicity against T. castaneum, L. serricorne adults and L. bostrychophila with LD50 values of 17.11, 24.07 µg/adult and 55.83 µg/cm(2) respectively and it also displayed strong fumigant toxicity against T. castaneum, L. serricorne adults with LC50 values of 17.60 and 12.06 mg/L respectively, while weak fumigant toxicity against L. bostrychophila with a LC50 value of 16.75 mg/L. Moreover, the essential oil also exhibited the same level repellency against the three stored product insects, relative to the positive control, DEET. At the same concentrations, the essential oil was more repellent to T. castaneum than to L. serricorne. Thus, the essential oil of A. guillauminii may be potential to be developed as a new natural fumigant/repellent in the control of stored product insects.


Physiologically based kinetic models for the alkenylbenzene elemicin in rat and human and possible implications for risk assessment

Suzanne J P L van den Berg, Ans Punt, Ans E M F Soffers, Jacques Vervoort, Stephen Ngeleja, Bert Spenkelink, Ivonne M C M Rietjens
PMID: 22992039   DOI: 10.1021/tx300239z

Abstract

The present study describes physiologically based kinetic (PBK) models for the alkenylbenzene elemicin (3,4,5-trimethoxyallylbenzene) in rat and human, based on the PBK models previously developed for the structurally related alkenylbenzenes estragole, methyleugenol, and safrole. Using the newly developed models, the level of metabolic activation of elemicin in rat and human was predicted to obtain insight in species differences in the bioactivation of elemicin and read across to the other methoxy allylbenzenes, estragole and methyleugenol. Results reveal that the differences between rat and human in the formation of the proximate carcinogenic metabolite 1'-hydroxyelemicin and the ultimate carcinogenic metabolite 1'-sulfoxyelemicin are limited (<3.8-fold). In addition, a comparison was made between the relative importance of bioactivation for elemicin and that of estragole and methyleugenol. Model predictions indicate that compound differences in the formation of the 1'-sulfoxymetabolites are limited (<11-fold) in rat and human liver. The insights thus obtained were used to perform a risk assessment for elemicin using the margin of exposure (MOE) approach and read across to the other methoxy allylbenzene derivatives for which in vivo animal tumor data are available. This reveals that elemicin poses a lower priority for risk management as compared to its structurally related analogues estragole and methyleugenol. Altogether, the results obtained indicate that PBK modeling provides an important insight in the occurrence of species differences in the metabolic activation of elemicin. Moreover, they provide an example of how PBK modeling can facilitate a read across in risk assessment from compounds for which in vivo toxicity studies are available to a compound for which only limited toxicity data have been described, thus contributing to the development of alternatives for animal testing.


Insecticidal Activity of the Leaf Essential Oil of Peperomia borbonensis Miq. (Piperaceae) and Its Major Components against the Melon Fly Bactrocera cucurbitae (Diptera: Tephritidae)

Emmanuelle Dorla, Anne Gauvin-Bialecki, Zoé Deuscher, Agathe Allibert, Isabelle Grondin, Jean-Philippe Deguine, Philippe Laurent
PMID: 28273402   DOI: 10.1002/cbdv.201600493

Abstract

The essential oil from the leaves of Peperomia borbonensis from Réunion Island was obtained by hydrodistillation and characterized using GC-FID, GC/MS and NMR. The main components were myristicin (39.5%) and elemicin (26.6%). The essential oil (EO) of Peperomia borbonensis and its major compounds (myristicin and elemicin), pure or in a mixture, were evaluated for their insecticidal activity against Bactrocera cucurbitae (Diptera: Tephritidae) using a filter paper impregnated bioassay. The concentrations necessary to kill 50% (LC
) and 90% (LC
) of the flies in three hours were determined. The LC
value was 0.23 ± 0.009 mg/cm
and the LC
value was 0.34 ± 0.015 mg/cm
for the EO. The median lethal time (LT
) was determined to compare the toxicity of EO and the major constituents. The EO was the most potent insecticide (LT
= 98 ± 2 min), followed by the mixture of myristicin and elemicin (1.4:1) (LT
= 127 ± 2 min) indicating that the efficiency of the EO is potentiated by minor compounds and emphasizing one of the major assets of EOs against pure molecules.


Antitumor Properties of the Essential Oil From the Leaves of Duguetia gardneriana

Ana Carolina B C Rodrigues, Larissa M Bomfim, Sara P Neves, Leociley R A Menezes, Rosane B Dias, Milena B P Soares, Ana Paula N Prata, Clarissa A Gurgel Rocha, Emmanoel V Costa, Daniel P Bezerra
PMID: 26125546   DOI: 10.1055/s-0035-1546130

Abstract

Duguetia gardneriana, popularly known in the Brazilian northeast as "jaquinha", is a species belonging to the family Annonaceae. The aim of this work was to assess the chemical composition and antitumor properties of the essential oil from the leaves of D. gardneriana in experimental models. The chemical composition of the essential oil was analyzed via gas chromatography-flame ionization detector and gas chromatography-mass spectrometry. In vitro cytotoxic activity was determined in cultured tumor cells, and in vivo antitumor activity was assessed in B16-F10-bearing mice. The identified compounds were β-bisabolene (80.99%), elemicin (8.04%), germacrene D (4.15%), and cyperene (2.82%). The essential oil exhibited a cytotoxic effect, with IC50 values of 16.89, 19.16, 13.08, and 19.33 µg/mL being obtained for B16-F10, HepG2, HL-60, and K562 cell lines, respectively. On the other hand, β-bisabolene was inactive in all of the tested tumor cell lines (showing IC50 values greater than 25 µg/mL). The in vivo analysis revealed tumor growth inhibition rates of 5.37-37.52% at doses of 40 and 80 mg/kg/day, respectively. Herein, the essential oil from the leaves of D. gardneriana presented β-bisabolene as the major constituent and showed cytotoxic and antitumor potential.


Perilla frutescens var. frutescens in northern Laos

Michiho Ito, Gisho Honda, Kongmany Sydara
PMID: 18404336   DOI: 10.1007/s11418-007-0213-0

Abstract

Twenty-eight samples of mericarps of Perilla frutescens var. frutescens were collected through fieldwork performed in Phongsali and Xieng Khouang provinces in northern Laos. No perilla samples were collected from Savannakhet province in the south although more than 20 sites were investigated. Perilla plants are mostly grown mixed with dry-paddy rice by slash-and-burn cultivation in Laos. The most popular local name for perilla mericarps in the area was "Ma Nga Chan". Weight of 1,000 grains and hardness of the mericarps were measured, and all mericarps were found to be large (weight of 1,000 grains around 2 g) and soft (limit load weight under 300 g), which were preferred for culinary use in Laos. The composition of the essential oils obtained from the herbaceous plants raised from the mericarps was divided into five types, perillaketone, elemicine plus myristicine, shisofuran, piperitenon, and myristicine, and GC-MS analysis of these Laotian perilla samples showed that they were similar to those of corresponding types of known Japanese perilla strains. One of the shisofuran-type perilla contained large amounts of putative alpha-naginatene, which is likely to be an intermediate of the biosynthesis of naginataketone. The farmers' indifference to the oil type of the leaf seems to leave Laotian perilla as a good genetic resource for studies of the biosynthesis of oil compounds.


Metabolic Activation of Elemicin Leads to the Inhibition of Stearoyl-CoA Desaturase 1

Xiao-Nan Yang, Yi-Kun Wang, Xu Zhu, Xue-Rong Xiao, Man-Yun Dai, Ting Zhang, Yan Qu, Xiu-Wei Yang, Hong-Bo Qin, Frank J Gonzalez, Fei Li
PMID: 31468958   DOI: 10.1021/acs.chemrestox.9b00112

Abstract

Elemicin is a constituent of natural aromatic phenylpropanoids present in many herbs and spices. However, its potential to cause toxicity remains unclear. To examine the potential toxicity and associated mechanism, elemicin was administered to mice for 3 weeks and serum metabolites were examined. Enlarged livers were observed in elemicin-treated mice, which were accompanied by lower ratios of unsaturated- and saturated-lysophosphatidylcholines in plasma, and inhibition of stearoyl-CoA desaturase 1 (
) mRNA expression in liver. Administration of the unsaturated fatty acid oleic acid reduced the toxicity of 1'-hydroxylelemicin, the primary oxidative metabolite of elemicin, while treatment with the SCD1 inhibitor A939572 potentiated its toxicity. Furthermore, the in vitro use of recombinant human CYPs and chemical inhibition of CYPs in human liver microsomes revealed that CYP1A1 and CYP1A2 were the primary CYPs responsible for elemicin bioactivation. Notably, the CYP1A2 inhibitor α-naphthoflavone could attenuate the susceptibility of mice to elemicin-induced hepatomegaly. This study revealed that metabolic activation of elemicin leads to SCD1 inhibition in liver, suggesting that upregulation of SCD1 may serve as potential intervention strategy for elemicin-induced toxicity.


Antibacterial Mode of Action of the

Dedieu Luc, Brunel Jean Michel, Lorenzi Vanina, Muselli Alain, Berti Liliane, Bolla Jean Michel
PMID: 33233754   DOI: 10.3390/molecules25225448

Abstract

Today, an alarming rise of bacterial gastroenteritis in humans resulting from consuming
-tainted foods is being observed. One of the solutions for mitigating this issue may be the antibacterial activity of essential oils. In the present research, we propose to study the antibacterial activity against
and other Gram-negative bacteria of
essential oil and its active molecules. In addition, a few chemically synthesized molecules such as (
)-methylisoeugenol, Elemicin, and eugenol were also studied. The results showed that the essential oil itself and its most active component, (
)-methylisoeugenol, exhibited bactericidal effects. Similar effects were detected using purified and chemically synthesized molecules. Also, it was observed that the
essential oil and its active molecules affected intracellular potassium and intracellular ATP contents in
cells. Inhibition of the membrane bound F
F
-ATPase was also observed. Eventually, for the first time, the efflux mechanism of active molecules of
essential oil was also identified in gamma proteobacteria and its specific antibacterial activity against
was associated with the lack of this efflux mechanism in this species.


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